molecular formula C11H11BrN2S B14852289 N-Benzyl-5-bromo-N-methylthiazol-2-amine

N-Benzyl-5-bromo-N-methylthiazol-2-amine

Cat. No.: B14852289
M. Wt: 283.19 g/mol
InChI Key: VUAGGPIKSVDYBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Benzyl-5-bromo-N-methylthiazol-2-amine typically involves the reaction of 5-bromo-2-aminothiazole with benzyl chloride and methyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-N-methylthiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Benzyl-5-bromo-N-methylthiazol-2-amine can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-benzyl-5-bromo-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-14(11-13-7-10(12)15-11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

VUAGGPIKSVDYBW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(S2)Br

Origin of Product

United States

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